An In-depth Technical Guide to 1,4-Dibromo-2-butanol: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 1,4-Dibromo-2-butanol: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2-butanol is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, featuring two bromine atoms at the terminal positions and a secondary alcohol, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic applications of 1,4-dibromo-2-butanol, with a particular focus on its role as a key intermediate in the preparation of pharmaceutical compounds. Detailed experimental protocols for its synthesis, along with spectroscopic data for its characterization, are presented to facilitate its use in research and development.
Chemical Structure and Properties
1,4-Dibromo-2-butanol is a halogenated alcohol with the molecular formula C4H8Br2O.[1] The presence of a chiral center at the second carbon atom (C2) means that it exists as a racemic mixture of two enantiomers, (R)- and (S)-1,4-dibromo-2-butanol, unless a stereospecific synthesis is employed. The molecule's utility in organic synthesis stems from the differential reactivity of its functional groups: the two primary alkyl bromides are susceptible to nucleophilic substitution, while the secondary alcohol can undergo oxidation or etherification.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 1,4-dibromobutan-2-ol[1] |
| CAS Number | 19398-47-1[1] |
| Molecular Formula | C4H8Br2O[1] |
| SMILES String | C(CBr)C(CBr)O[1] |
| InChI Key | PSSRAPMBSMSACN-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-dibromo-2-butanol is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 231.91 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 114-115 °C at 13 mmHg | [3] |
| Density | 2.001 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.544 | [3] |
Synthesis of 1,4-Dibromo-2-butanol
A common and patented method for the synthesis of 1,4-dibromo-2-butanol involves the reaction of allyl bromide with formaldehyde in the presence of an acid catalyst.[4] This process proceeds through the formation of a diol intermediate, which is subsequently treated with hydrogen bromide.
Experimental Protocol: Synthesis from Allyl Bromide and Formaldehyde
The following protocol is adapted from the process described in US Patent 3,607,951 A.[3]
Materials:
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Allyl bromide
-
Paraformaldehyde
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Acetic acid
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Acetic anhydride
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Boron trifluoride etherate (or another suitable Lewis acid)
-
3 N Hydrochloric acid
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Gaseous hydrogen bromide
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Magnesium sulfate
-
Activated carbon
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Standard laboratory glassware for reflux, distillation, and extraction
Procedure:
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Step 1: Formation of the Acetoxy Intermediate. In a reaction vessel equipped with a reflux condenser and a stirrer, a mixture of allyl bromide, acetic acid, paraformaldehyde, and acetic anhydride is prepared. A Lewis acid catalyst, such as boron trifluoride etherate, is added cautiously. The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
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Step 2: Hydrolysis to the Diol. After cooling, the reaction mixture is concentrated under reduced pressure. The resulting oil is then hydrolyzed by boiling under reflux with 3 N hydrochloric acid for 2 hours. The solution is subsequently treated with activated carbon to remove colored impurities and then filtered. The filtrate is evaporated in vacuo to yield the crude 1-bromo-2,4-butanediol intermediate.
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Step 3: Conversion to 1,4-Dibromo-2-butanol. The crude diol is treated with a stream of gaseous hydrogen bromide at elevated temperatures (approximately 140-150 °C) for 4-5 hours. The reaction is complete when the consumption of hydrogen bromide ceases.
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Step 4: Purification. The crude 1,4-dibromo-2-butanol is purified by vacuum distillation. The fraction boiling at 112-118 °C / 12 mmHg is collected.[4] The organic phases can be combined, dried with a drying agent like magnesium sulfate, and the solvent evaporated to yield the final product.
Synthesis Workflow
Spectroscopic Characterization
The structure of 1,4-dibromo-2-butanol can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum of 1,4-dibromo-2-butanol is expected to show distinct signals for the protons on each carbon. The chemical shifts are influenced by the electronegative bromine and oxygen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH(OH)- | ~3.8 - 4.2 | Multiplet |
| -CH₂Br (at C1) | ~3.5 - 3.7 | Multiplet |
| -CH₂- (at C3) | ~2.0 - 2.4 | Multiplet |
| -CH₂Br (at C4) | ~3.4 - 3.6 | Multiplet |
| -OH | Variable | Broad Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (-CH(OH)-) | ~65 - 75 |
| C1 (-CH₂Br) | ~35 - 45 |
| C3 (-CH₂-) | ~30 - 40 |
| C4 (-CH₂Br) | ~30 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum of 1,4-dibromo-2-butanol will exhibit characteristic absorption bands for the hydroxyl and carbon-bromine bonds.[5]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H stretch (alkane) | 3000 - 2850 | Medium |
| C-O stretch (alcohol) | 1150 - 1050 | Strong |
| C-Br stretch | 650 - 550 | Strong |
Mass Spectrometry (MS)
The mass spectrum of 1,4-dibromo-2-butanol will show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).[6] The molecular ion peak (M⁺) would be expected around m/z 230, 232, and 234 in a 1:2:1 ratio. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.
Reactivity and Applications in Drug Development
1,4-Dibromo-2-butanol is a valuable building block in organic synthesis due to its three reactive sites. The primary alkyl bromides are excellent electrophiles for nucleophilic substitution reactions, while the secondary hydroxyl group can be derivatized or oxidized.
A significant application of 1,4-dibromo-2-butanol is in the synthesis of heterocyclic compounds. For instance, it is a key precursor for the synthesis of 3-hydroxypyrrolidine, a scaffold found in numerous pharmaceutical agents. The reaction typically involves an intramolecular cyclization with a primary amine.
Reactivity Overview
Conclusion
1,4-Dibromo-2-butanol is a highly functionalized and versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex molecules and pharmaceutical scaffolds. Its distinct reactive sites allow for a range of chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals. The synthetic and spectroscopic information provided in this guide serves as a practical resource for the effective utilization of this important building block in research and development endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. US3607951A - Process for preparing 1.4-dibromo-2-butanol - Google Patents [patents.google.com]
- 4. 1,4-DIBROMO-2-BUTANOL(19398-47-1) MS spectrum [chemicalbook.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. 1,4-Dibromo-2-butanol [webbook.nist.gov]
